molecular formula C10H14O2 B7814367 1-(4-Methoxy-2-methylphenyl)ethanol

1-(4-Methoxy-2-methylphenyl)ethanol

Cat. No.: B7814367
M. Wt: 166.22 g/mol
InChI Key: MYORMLREPNDRJH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)ethanol is a secondary alcohol characterized by a methoxy group at the para position and a methyl group at the ortho position on the aromatic ring. Its molecular formula is C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol) . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of carbamates (e.g., tert-butyl derivatives) and heterocyclic compounds .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYORMLREPNDRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2-methylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(4-methoxy-2-methylphenyl)ethanone using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at room temperature for three hours, followed by refluxing for one hour .

Industrial Production Methods

Industrial production of this compound often involves similar reduction processes but on a larger scale. The choice of reducing agents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(4-methoxy-2-methylphenyl)ethanone.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: 1-(4-Methoxy-2-methylphenyl)ethanone.

    Reduction: Various alcohol derivatives depending on the extent of reduction.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-(4-Methoxy-2-methylphenyl)ethanol serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex organic molecules. For example, it can undergo oxidation and reduction reactions to form different derivatives, which are crucial for developing new pharmaceuticals and agrochemicals .

Biological Studies

The compound has been studied for its potential biological effects, particularly its interaction with enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and analgesic properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceutical compounds. Its derivatives have shown promise in targeting specific biological pathways, making it a candidate for drug development . For instance, modifications to its structure have been investigated to enhance selectivity and potency against certain cancer targets .

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity. By modifying functional groups on the aromatic ring, researchers were able to improve the selectivity of these derivatives towards specific biological targets .

Case Study 2: Pharmacological Evaluation

Another significant study evaluated the pharmacological properties of modified versions of this compound. The results indicated that certain derivatives exhibited promising anti-cancer activities through selective inhibition of key regulatory pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence its binding affinity and reactivity with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Synthesis/Applications
This compound 80868-64-0 C₁₁H₁₄O₂ 178.23 4-methoxy, 2-methyl, -OH Pale yellow oil (synthetic intermediate) ; NMR-validated structure Used in carbamate synthesis (88% yield) and heterocyclic derivatives .
2-(4-Methoxyphenyl)ethanol 702-23-8 C₉H₁₂O₂ 152.19 4-methoxy, -OH Boiling point: 334–336°C; soluble in DMSO, methanol Intermediate in fragrance and pharmaceutical industries .
2-(4-Methylphenyl)ethanol N/A C₉H₁₂O 136.19 4-methyl, -OH Lower molecular weight; liquid at room temperature Studied for surfactant and polymer applications .
1-(4-Methoxy-2-methylphenyl)-2-propanone 16882-24-9 C₁₁H₁₄O₂ 178.23 4-methoxy, 2-methyl, ketone Density: 1.011 g/cm³; predicted boiling point: 276.1°C Ketone analog with potential in polymer crosslinking .
(1S)-1-(4-Methoxy-2-methylphenyl)ethylamine N/A C₁₀H₁₅NO 165.23 4-methoxy, 2-methyl, -NH₂ Chiral amine; molar mass 165.23 Building block for asymmetric catalysis and drug discovery .
1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol 1338979-34-2 C₁₁H₁₂N₂OS 220.30 4-methoxy, 2-methyl, imidazole-thiol High purity (99.99%); molecular weight 220.3 Used in medicinal chemistry for antimicrobial agents .

Structural and Functional Differences

Substituent Effects: Electron-Donating Groups: The methoxy group in this compound enhances aromatic ring stability and directs electrophilic substitution to specific positions, facilitating regioselective synthesis . Methyl vs. Methoxy: Replacing the methoxy group with a methyl group (as in 2-(4-Methylphenyl)ethanol) reduces polarity and molecular weight (136.19 vs. 178.23), altering solubility and boiling points .

Functional Group Impact: Hydroxyl vs. Ketone: The ketone analog (1-(4-Methoxy-2-methylphenyl)-2-propanone) shares the same molecular weight as the parent alcohol but exhibits higher density (1.011 g/cm³) and lower reactivity in nucleophilic substitutions due to the absence of a hydroxyl group . Amine Derivatives: Chiral ethylamine derivatives (e.g., (1S)-1-(4-Methoxy-2-methylphenyl)ethylamine) introduce stereochemical complexity, enabling applications in asymmetric synthesis .

Heterocyclic Modifications :

  • Incorporation of imidazole-thiol (e.g., 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol) increases molecular weight (220.30) and introduces sulfur-based reactivity, making it suitable for metal coordination and bioactive molecule design .

Biological Activity

1-(4-Methoxy-2-methylphenyl)ethanol, also known as 3-(4-methoxy-2-methylphenyl)-3-pentanol, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-methoxy-2-methylphenyl)pentan-3-ol
  • Molecular Formula : C13H20O2
  • Molecular Weight : 208.30 g/mol
  • Functional Groups : Methoxy group (-OCH3), hydroxyl group (-OH), and a methyl group (-CH3) attached to a phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert effects by:

  • Binding to Receptors : It may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : The compound can inhibit certain enzymes, altering biochemical pathways.
  • Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Antiproliferative Effects

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 10 nM to 33 nM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Neuropharmacological Effects

Research has demonstrated that compounds similar to this compound can influence neuropharmacological pathways. For example, the compound N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine (MPZP), which shares structural similarities, has been shown to modulate alcohol consumption in animal models .

Antioxidant Properties

The antioxidant capacity of this compound is under investigation, with initial findings suggesting it may protect against cellular damage caused by reactive oxygen species (ROS). This property could be beneficial in therapeutic contexts where oxidative stress is a concern.

Study on Antiproliferative Activity

A study published in 2023 investigated the antiproliferative effects of various compounds related to this compound on human breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through tubulin destabilization mechanisms .

CompoundCell LineIC50 (nM)Mechanism
9hMCF-710Tubulin destabilization
9qMDA-MB-23123Apoptosis induction
10pMCF-733Cell cycle arrest

Neuropharmacological Investigation

In a neuropharmacological study involving alcohol-dependent rats, MPZP demonstrated a reduction in alcohol intake among dependent subjects compared to controls. This suggests that compounds related to this compound may have therapeutic potential for treating alcohol dependence .

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